molecular formula C14H10Cl2O3 B6407505 3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid CAS No. 1261965-59-6

3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid

Cat. No.: B6407505
CAS No.: 1261965-59-6
M. Wt: 297.1 g/mol
InChI Key: QESKJVMTFJXCQQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid is an aromatic compound that features a dichlorophenyl group and a methoxybenzoic acid moiety

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-9(3-2-4-10(13)14(17)18)8-5-6-11(15)12(16)7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESKJVMTFJXCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691256
Record name 3',4'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-59-6
Record name 3',4'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid and 2-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the coupling of the two starting materials.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions.

    Continuous Monitoring: The reaction progress is continuously monitored to ensure optimal yield and purity.

    Purification and Packaging: The final product is purified, packaged, and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the methoxybenzoic acid moiety.

    2-Methoxybenzoic acid: Contains the methoxybenzoic acid moiety but lacks the dichlorophenyl group.

    3,4-Dichlorobenzoic acid: Similar structure but without the methoxy group.

Uniqueness

3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid is unique due to the presence of both the dichlorophenyl and methoxybenzoic acid moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

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